

# Overcoming midostaurin drug interactions CYP3A4 substrates

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

Get Quote

## Midostaurin Drug Interaction Profile

The following tables summarize the key pharmacokinetic effects of midostaurin, both as a victim (affected by other drugs) and as a perpetrator (affecting other drugs).

**Table 1: Midostaurin as a "Victim" Drug (CYP3A4 Substrate)** This table shows how drugs that inhibit or induce CYP3A4 can drastically alter midostaurin exposure [1].

| Interacting Drug / Type                              | Effect on Midostaurin PK                                | Clinical Recommendation                                                                                                                                                                        |
|------------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Strong CYP3A4 Inhibitors</b> (e.g., Ketoconazole) | ↑ > <b>10-fold</b> in midostaurin AUC (single dose) [1] | Use alternative agents with less CYP3A4 inhibition. If co-administration is necessary, monitor closely for adverse effects, especially during the first week of therapy in each cycle [2] [3]. |
| <b>Strong CYP3A4 Inducers</b> (e.g., Rifampicin)     | ↓ > <b>10-fold</b> in midostaurin AUC (single dose) [1] | Avoid concomitant use with potent CYP3A4 inducers, as it may significantly reduce midostaurin's efficacy [2].                                                                                  |

**Table 2: Midostaurin as a "Perpetrator" Drug (Affecting Other Drugs)** This table details the effects of steady-state midostaurin on the pharmacokinetics of co-administered drugs. Midostaurin is not a clinically relevant inhibitor or inducer of CYP3A4 or CYP2C8, but does have weak effects on other enzymes and transporters [4] [5].

| Object Drug / Pathway           | Effect of Midostaurin on Object Drug PK         | Clinical Relevance / Recommendation                                                                                              |
|---------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Midazolam (CYP3A4 substrate)    | ~10% increase in Cmax; 3-4% decrease in AUC [4] | <b>No clinically relevant interaction.</b> Midostaurin does not inhibit or induce CYP3A4 in a clinically meaningful way [4] [1]. |
| Bupropion (CYP2B6 substrate)    | ~55% decrease in Cmax; ~48% decrease in AUC [4] | <b>Weak induction of CYP2B6.</b> Monitor for potential reduced efficacy of sensitive CYP2B6 substrates [4].                      |
| Pioglitazone (CYP2C8 substrate) | ~10% decrease in Cmax; 6% decrease in AUC [4]   | <b>No clinically relevant interaction.</b> Midostaurin does not inhibit or induce CYP2C8 [4].                                    |

| **Oral Contraceptives** (Ethinylestradiol & Levonorgestrel) | Increase in Cmax (26% and 19%) and AUC (7-10% and 29-42%) [4] | **No clinically relevant interaction.** Midostaurin at steady state does not cause a clinically meaningful PK interaction on hormonal contraceptives [4]. | | **Digoxin (P-gp substrate)** | ~20% increase in AUC and Cmax [5] | **Minor inhibition of P-gp.** This effect is considered minor [5]. | | **Rosuvastatin (BCRP substrate)** | ~37-48% increase in AUC; ~100% increase in Cmax [5] | **Mild inhibition of BCRP.** Use with caution and consider monitoring [5]. | | **Dextromethorphan (CYP2D6 substrate)** | No increase in primary PK parameters [5] | **No inhibitory effect on CYP2D6** [5]. |

## Experimental Protocols for DDI Assessment

For researchers designing experiments to evaluate midostaurin drug interactions, the following protocols from clinical studies can serve as a reference.

**Protocol 1: Assessing Midostaurin's Effect on CYP Enzymes** This methodology is adapted from a comprehensive clinical DDI study [4].

- **1. Study Design:** Open-label, fixed-sequence or single-sequence study in healthy participants.
- **2. Dosing Regimen:**
  - Participants receive a single dose of a specific CYP substrate probe drug (e.g., midazolam for CYP3A4, bupropion for CYP2B6, pioglitazone for CYP2C8) alone.

- After a washout period, participants are administered midostaurin (50 mg twice daily) to achieve steady-state concentrations (e.g., for 24-25 days).
- On the last day of midostaurin dosing, the CYP substrate probe is administered again.
- **3. PK Sampling:** Intensive blood sampling is performed after both administrations of the probe drug to determine its peak plasma concentration (C<sub>max</sub>) and total exposure (AUC).
- **4. Data Analysis:** The geometric mean ratio (GMR) of C<sub>max</sub> and AUC (with midostaurin / without midostaurin) is calculated with 90% confidence intervals to determine the magnitude of the interaction.

**Protocol 2: Assessing the Effect of CYP3A4 Modulators on Midostaurin** This protocol evaluates how other drugs affect midostaurin pharmacokinetics [1].

- **1. Study Design:** Open-label, randomized, parallel-group or single-sequence study in healthy volunteers.
- **2. Dosing Regimen:**
  - **Inhibition Arm:** Participants receive a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily for 10 days) or a placebo. A single dose of midostaurin (50 mg) is administered on day 6.
  - **Induction Arm:** Participants receive a potent CYP3A4 inducer (e.g., rifampicin 600 mg daily for 14 days). A single dose of midostaurin (50 mg) is administered on day 9.
- **3. PK Sampling:** Blood samples are collected over a period of several days after the midostaurin dose to characterize the plasma concentration-time profile for midostaurin and its two major active metabolites (CGP62221 and CGP52421).
- **4. Data Analysis:** The exposure (AUC and C<sub>max</sub>) of midostaurin and its metabolites in the presence vs. absence of the modulator is compared.

## Metabolic Pathway and Management Strategy

The following diagram illustrates the primary metabolic pathway of midostaurin and the core strategy for managing its key drug interaction.



[Click to download full resolution via product page](#)

## Key Takeaways for Researchers

- **Primary Interaction Risk:** The most critical drug interaction with midostaurin is its own metabolism by **CYP3A4**. Concomitant use with strong CYP3A4 inhibitors or inducers leads to extreme changes in midostaurin exposure and must be actively managed [1].
- **Favorable Perpetrator Profile:** From a drug development perspective, midostaurin has a relatively clean profile as a perpetrator. It does not clinically relevantly inhibit or induce major CYP enzymes like CYP3A4 or CYP2C8, reducing the risk of it affecting a wide range of co-medications [4].
- **Clinical Context is Crucial:** Post-hoc analysis of a phase 3 trial in AML patients showed that while concomitant strong CYP3A4 inhibitors increased midostaurin exposure by 1.44-fold, no clinically relevant differences in safety were noted, and **no midostaurin dose adjustment was necessary** in that context [6] [3]. This highlights that findings from healthy volunteer studies must be interpreted within the clinical treatment scenario.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Investigation into CYP3A4-mediated drug ... [pmc.ncbi.nlm.nih.gov]
2. Monograph for Professionals - Midostaurin .com Drugs [drugs.com]
3. Concomitant Use of Midostaurin with Strong CYP3A4 ... [sciencedirect.com]
4. profile: a comprehensive assessment of... Midostaurin drug interaction [pubmed.ncbi.nlm.nih.gov]
5. Effect of midostaurin on the pharmacokinetics of P-gp, ... [pubmed.ncbi.nlm.nih.gov]
6. Evaluation of drug-drug interactions between midostaurin ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Overcoming midostaurin drug interactions CYP3A4 substrates]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b535430#overcoming-midostaurin-drug-interactions-cyp3a4-substrates>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)